N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide is a synthetic compound developed as a potential sigma receptor ligand. [ [] ] Sigma receptors are proteins found in the central nervous system and other tissues, and they are implicated in various physiological and pathological processes, including pain, cognition, and neurodegenerative disorders. [ [] ]
This compound belongs to a class of molecules known as N-substituted glycinamides, which have shown promising activity as sigma receptor ligands. [ [] ] N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide was designed based on the structural features of other known sigma receptor ligands, incorporating specific chemical groups to enhance its affinity and selectivity for the sigma receptor subtypes. [ [] ]
The synthesis of N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide is described in the literature. [ [] ] The synthetic route involves a multi-step process starting with commercially available materials. [ [] ] The synthesis utilizes standard organic chemistry reactions, including alkylation, acylation, and sulfonylation. [ [] ] Details of the synthetic procedure, including reagents, reaction conditions, and purification methods, can be found in the original research article. [ [] ]
The molecular structure of N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide has been determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [ [] ] The molecular formula is C20H32N4O3S. [ [] ] The molecule contains a glycinamide core, a pyrrolidine ring, and an ethylphenyl moiety connected through a propyl linker. [ [] ] The structure also features a methylsulfonyl group attached to the glycinamide nitrogen. [ [] ] Detailed structural data, including bond lengths, bond angles, and conformational analysis, are available in the research publication. [ [] ]
N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide is hypothesized to exert its biological effects by binding to sigma receptors. [ [] ] The compound's mechanism of action involves interacting with specific amino acid residues within the sigma receptor binding site. [ [] ] This interaction can modulate the activity of downstream signaling pathways associated with the sigma receptor, leading to various physiological effects. [ [] ] Further research is needed to elucidate the precise molecular mechanisms underlying its biological activity.
The physical and chemical properties of N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide have been characterized. [ [] ] The compound is a white solid at room temperature. [ [] ] Its solubility in various solvents, melting point, and other relevant physical properties have been determined. [ [] ] These data are crucial for understanding its behavior in different experimental settings and for formulating it into appropriate preparations for research purposes.
N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide has been investigated for its potential applications in scientific research. [ [] ] Its high affinity and selectivity for sigma receptors make it a valuable tool for studying these receptors and their role in various biological processes. [ [] ] The compound has been used in:* Radioligand binding assays: [ [] ] To determine the affinity and selectivity of other sigma receptor ligands. * Cellular assays: [ [] ] To investigate the functional effects of sigma receptor modulation on cellular processes.* Animal studies: [ [] ] To evaluate its potential therapeutic effects in preclinical models of various diseases.
Further research on N~2~-(4-Ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide could explore several avenues:* Optimization of the chemical structure: [ [] ] To improve its potency, selectivity, and pharmacokinetic properties.* Detailed investigation of its mechanism of action: [ [] ] To better understand how it interacts with sigma receptors and its downstream effects. * Evaluation in broader preclinical models: [ [] ] To assess its therapeutic potential in a wider range of diseases.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1